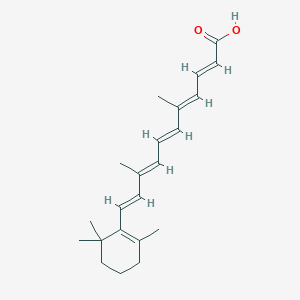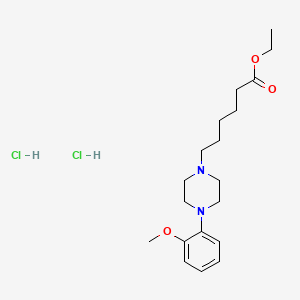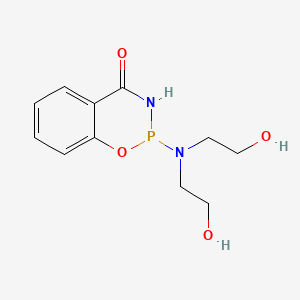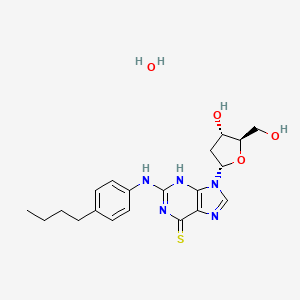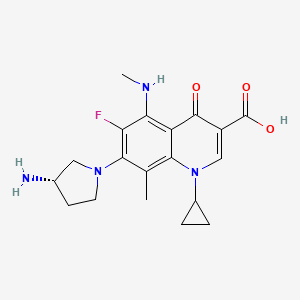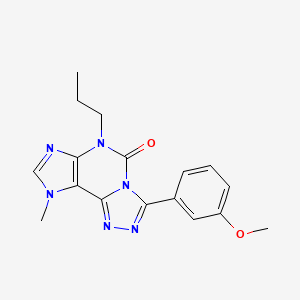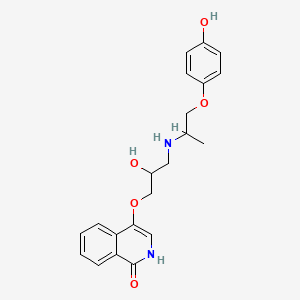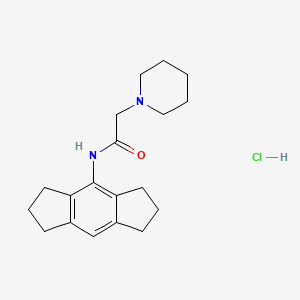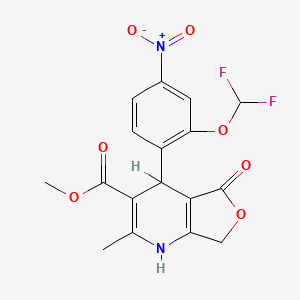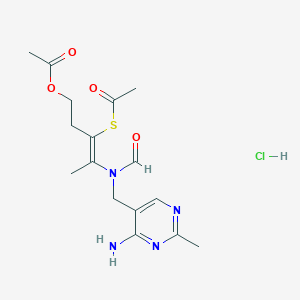
Acetiamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetiamine hydrochloride, also known as acetamidine hydrochloride, is an organic compound with the formula CH₃C(NH)NH₂·HCl. It is the hydrochloride salt of acetamidine, one of the simplest amidines. This compound is used in the synthesis of various nitrogen-bearing compounds and has applications in both industrial and laboratory settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetiamine hydrochloride is synthesized through a two-step process. Initially, a solution of acetonitrile in ethanol is treated with anhydrous hydrogen chloride at close to 0°C in a Pinner reaction, producing crystals of acetimido ethyl ether hydrochloride: [ \text{H}_3\text{C}-\text{C}\equiv\text{N} + \text{C}_2\text{H}_5\text{OH} + \text{HCl} \rightarrow \text{H}_3\text{C}-\text{C}(=\text{NH}\cdot\text{HCl})-\text{OC}_2\text{H}_5 ] The imino ether salt is then treated with an excess of ammonia in dry ethanol, converting the ether to the amidine: [ \text{H}_3\text{C}-\text{C}(=\text{NH}\cdot\text{HCl})-\text{OC}_2\text{H}_5 + \text{NH}_3 \rightarrow \text{H}_3\text{C}-\text{C}(=\text{NH})-\text{NH}_2\cdot\text{HCl} + \text{C}_2\text{H}_5\text{OH} ] All reagents must be thoroughly dried using a strong desiccant such as phosphorus pentoxide to prevent hydrolysis .
Industrial Production Methods
In industrial settings, acetamidine hydrochloride is produced by introducing hydrogen chloride into a solution containing acetonitrile and ethanol, followed by the addition of ammonia. This method ensures high yield and is suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Acetiamine hydrochloride undergoes various chemical reactions, including:
Hydrolysis: In aqueous solution, it hydrolyzes to acetic acid and ammonia. [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2\cdot\text{HCl} + 2\text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{NH}_3 + \text{NH}_4\text{Cl} ]
Decomposition: Upon heating, it releases ammonium chloride and acetonitrile. [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2\cdot\text{HCl} \rightarrow \text{CH}_3\text{CN} + \text{NH}_4\text{Cl} ]
Base Treatment: Treatment with a strong base yields free base acetamidine. [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2\cdot\text{HCl} + \text{KOH} \rightarrow \text{CH}_3\text{C}(=\text{NH})\text{NH}_2 + \text{KCl} + \text{H}_2\text{O} ]
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, ammonia, and strong bases like potassium hydroxide. The reactions typically occur under controlled temperature conditions to ensure stability and prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include acetic acid, ammonia, ammonium chloride, acetonitrile, and free base acetamidine .
Aplicaciones Científicas De Investigación
Acetiamine hydrochloride is utilized in various scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetiamine hydrochloride involves its role as a source of amidine. Amidines are strong Lewis bases, and this compound acts as a weak Lewis acid. It participates in various chemical reactions, forming stable intermediates that are crucial in the synthesis of complex nitrogen compounds .
Comparación Con Compuestos Similares
Similar Compounds
Acetamide: An organic compound with the formula CH₃CONH₂, used as a plasticizer and industrial solvent.
N,N-Dimethylacetamide (DMA): A related compound used more widely than acetamide, but not prepared from acetamide.
Uniqueness
Acetiamine hydrochloride is unique due to its ability to act as a precursor for a wide range of nitrogen-bearing compounds. Its reactivity and versatility in forming heterocycles make it distinct from other similar compounds .
Propiedades
Número CAS |
28008-04-0 |
|---|---|
Fórmula molecular |
C16H23ClN4O4S |
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
[(Z)-3-acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate;hydrochloride |
InChI |
InChI=1S/C16H22N4O4S.ClH/c1-10(15(25-13(4)23)5-6-24-12(3)22)20(9-21)8-14-7-18-11(2)19-16(14)17;/h7,9H,5-6,8H2,1-4H3,(H2,17,18,19);1H/b15-10-; |
Clave InChI |
GVYHWIVMQYPBOQ-AZJSCORLSA-N |
SMILES isomérico |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOC(=O)C)\SC(=O)C)/C.Cl |
SMILES canónico |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


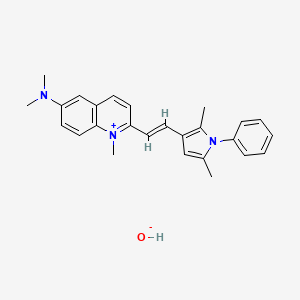

![lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12768278.png)
